4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Description
4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of benzoxazines and coumarins. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzoxazine and coumarin moieties in its structure endows it with unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-6-[2-(2-oxochromen-7-yl)oxyacetyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-21-15-8-13(3-6-17(15)26-11-19(21)23)16(22)10-25-14-5-2-12-4-7-20(24)27-18(12)9-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMYQRDMYJIXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride in the presence of a base such as pyridine.
Synthesis of benzoxazine intermediate: The acetylated coumarin is then reacted with 2-aminophenol under reflux conditions to form the benzoxazine ring.
Final coupling reaction: The benzoxazine intermediate is coupled with 4-methyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, where nucleophiles such as amines or thiols replace the leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
- 4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
4-METHYL-6-{2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to the presence of both benzoxazine and coumarin moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
